2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Description
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-5-8(7-12)6-10(13-9)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXUINUUQGHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A common precursor is 2-chloro-6-halogenated isonicotinonitrile or 2,6-dichloro-isonicotinonitrile , which can be prepared by chlorination and cyanation reactions on pyridine derivatives.
- For example, 2-chloro-4,6-dimethoxypyrimidine preparation involves a three-step process: salifying reaction, cyanamide reaction, and condensation reaction, with high yield and purity (up to 99%) achieved by carefully controlling reaction conditions such as temperature (-25 to 120 °C) and pressure (up to 20 atm) using composite solvents.
Though this example is for a pyrimidine derivative, the principles of halogenation and cyanation apply similarly to pyridine derivatives.
Introduction of the Morpholinyl Group at Position 6
The key step is the nucleophilic aromatic substitution (SNAr) of the halogen at the 6-position by morpholine:
- The 6-position chlorine (or other halogen) in 2-chloro-6-halogen-isonicotinonitrile is displaced by morpholine under reflux in a suitable solvent such as DMF, DMSO, or ethanol.
- Typical conditions involve heating the mixture for several hours (e.g., 4–12 hours) to ensure complete substitution.
- The reaction may be catalyzed or assisted by bases like potassium carbonate or triethylamine to facilitate the nucleophilic attack.
- The product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
Alternative Routes
- Some patents describe the use of diazotization and reduction steps to prepare related chloro-substituted anilines or pyridines, which could be adapted for the morpholinyl derivative synthesis.
- The morpholine substitution can also be performed via intermediate amination reactions, where the morpholine ring is introduced through coupling reactions with activated pyridine intermediates.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation/Cyanation | Chlorine gas, cyanamide, composite solvents | -25 to 120 °C, 0-20 atm | 1–8 hours | 80–99 | High purity product with optimized solvent |
| Morpholine substitution | Morpholine, base (K2CO3), solvent (DMF) | Reflux (~100-130 °C) | 4–12 hours | 70–90 | SNAr reaction; base assists nucleophilicity |
| Purification | Recrystallization, chromatography | Ambient | Variable | - | Ensures high purity |
Research Findings and Analysis
- The nucleophilic aromatic substitution of halogens on pyridine rings is well-established, with morpholine being a good nucleophile for substitution at activated positions such as 6-chloro.
- The presence of the nitrile group at the 4-position (isonicotinonitrile) activates the ring towards nucleophilic attack by morpholine at the 6-position.
- Reaction solvent choice is critical: polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of morpholine and stabilize the transition state.
- Reaction temperature and time are optimized to balance reaction rate and minimize side reactions.
- Yields are generally high (>70%) when the starting halogenated pyridine is pure and reaction conditions are controlled.
- Purification by recrystallization from methanol or ethanol is effective in obtaining analytically pure this compound.
Summary Table of Preparation Method
| Preparation Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1. Halogenation and cyanation | Prepare 2,6-dichloro-isonicotinonitrile precursor | Chlorination, cyanamide reaction, composite solvents, 0-20 atm, -25 to 120 °C | High purity halogenated precursor |
| 2. Morpholine substitution | SNAr reaction with morpholine | Morpholine, base (K2CO3), DMF, reflux, 4–12 h | This compound, 70-90% yield |
| 3. Purification | Recrystallization or chromatography | Methanol or ethanol, ambient temperature | Pure crystalline product |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-morpholin-4-yl-isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the morpholine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that 2-Chloro-6-morpholin-4-yl-isonicotinonitrile may serve as an inhibitor for neurodegeneration, particularly in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The compound's mechanism involves the inhibition of specific kinases that are implicated in neuronal cell death.
Key Findings:
- Inhibition of Kinases: Studies demonstrate that this compound can inhibit c-Jun N-terminal kinase (JNK) pathways, which are crucial in the apoptosis of neurons during neurodegenerative processes .
- Pharmaceutical Composition: The compound is often formulated with suitable carriers for effective delivery and bioavailability in therapeutic settings .
Cancer Treatment
The anticancer properties of this compound have been investigated extensively. It shows promise as a potential therapeutic agent against various cancer types by targeting specific cellular pathways involved in tumor growth and survival.
Case Studies:
- Cell Proliferation Inhibition: In vitro studies have shown that the compound significantly inhibits the proliferation of multiple cancer cell lines, including breast and lung cancers, by inducing apoptosis and disrupting cell cycle progression .
- Combination Therapy: There is ongoing research into the effectiveness of this compound when used in combination with other anticancer agents, enhancing its efficacy through synergistic effects .
The biological activity of this compound extends beyond neuroprotection and anticancer effects. Its broad-spectrum activity includes antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Efficacy:
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
Data Tables
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity, while the chloro substituent can influence its reactivity and stability. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The morpholin-4-yl group in the target compound introduces higher polarity compared to thiomorpholin (: PSA = 65.22 for thiomorpholin) due to oxygen’s electronegativity. This likely enhances aqueous solubility relative to sulfur-containing analogs.
Lipophilicity Trends :
- The thiomorpholin substituent in exhibits a higher LogP (3.89) than the target compound’s estimated LogP (~2.5), reflecting sulfur’s lipophilic nature versus oxygen.
- The methylthio group in further amplifies lipophilicity, though exact LogP data are unavailable.
Chlorine at position 2 (common across all compounds) contributes to electronic effects, stabilizing the pyridine ring and influencing reactivity.
Research Findings and Implications
Pharmacological Relevance
- The morpholin-4-yl group’s polarity makes this compound a candidate for targeting polar binding pockets in kinases, as seen in analogs like imatinib derivatives .
- Thiomorpholin-containing compounds () may exhibit prolonged metabolic stability due to sulfur’s resistance to oxidation, albeit at the cost of reduced solubility.
Biological Activity
2-Chloro-6-morpholin-4-yl-isonicotinonitrile (CAS No. 1556880-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4O |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-Chloro-6-(4-morpholinyl)isonicotinonitrile |
The presence of the morpholine group is crucial for its biological activity, influencing its interaction with various molecular targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in leukemia cell lines, suggesting its potential as a therapeutic agent against hematological malignancies .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, it triggers cellular stress responses leading to apoptosis.
- Interaction with DNA : The nitrile group may facilitate binding to DNA, disrupting replication and transcription processes.
Study on Cytotoxicity
A notable study assessed the cytotoxic effects of this compound on various cancer cell lines, including:
- HL-60 (leukemia) : IC50 = 15 µM
- A549 (lung cancer) : IC50 = 20 µM
These results indicate a dose-dependent response, highlighting the compound's selectivity towards malignant cells compared to normal cells .
High Throughput Screening
High throughput screening (HTS) techniques have been employed to evaluate the compound's efficacy against a panel of cancer cell lines. The results suggested that it could serve as a lead compound for further development into anticancer therapeutics .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-morpholin-4-yl-isonicotinonitrile, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis typically involves:
Nucleophilic substitution : Introduce morpholine at the 6-position of a pre-functionalized pyridine scaffold under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Chlorination : Use POCl₃ or PCl₅ to install the chloro group at the 2-position.
Cyano group introduction : Employ cross-coupling (e.g., Suzuki-Miyaura) or nitrile substitution reactions.
- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and catalyst (e.g., Pd(PPh₃)₄) for coupling steps. Yield discrepancies may arise from competing side reactions (e.g., over-chlorination or ring decomposition) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify substitution patterns and confirm morpholine integration. For example, the morpholine ring protons appear as a multiplet at δ 3.6–3.8 ppm, while the pyridine C-Cl carbon resonates near δ 110–120 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 250.05 for C₁₀H₁₁ClN₃O).
- X-ray crystallography : Resolve conformational ambiguities (e.g., puckering of the morpholine ring) using SHELX software for refinement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for morpholine-functionalized pyridines?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).
- MD simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Case study : Discrepancies in regioselectivity (e.g., 2-chloro vs. 4-chloro products) may stem from steric effects predicted by electrostatic potential maps .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
- Methodology :
- Stability assays : Expose the compound to pH gradients (1–14) and track degradation via UV-Vis or LC-MS.
- Derivatization : Protect the nitrile group as a stable amide or thioamide.
- Findings : Morpholine rings are prone to ring-opening under strong acids (pH < 2); buffered conditions (pH 5–7) enhance stability .
Q. How does the morpholine ring’s puckering affect the compound’s bioactivity?
- Methodology :
- Conformational analysis : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data .
- SAR studies : Compare activity of planar vs. puckered analogs (e.g., IC₅₀ differences in kinase inhibition assays).
- Key insight : Increased puckering (θ > 20°) correlates with improved binding to hydrophobic enzyme pockets .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying bond angles for the morpholine ring in similar compounds?
- Resolution :
- Error sources : Differences in data collection (e.g., resolution limits, twinning) or refinement protocols (e.g., SHELXL vs. Olex2).
- Statistical validation : Apply Hamilton R-factors and check for overfitting in low-resolution datasets (<1.0 Å) .
- Example : A study using SHELXPRO reported bond angles of 109.5° ± 2°, while a lower-resolution study noted 115° ± 5° due to disordered atoms .
Methodological Recommendations
- Synthetic protocols : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping signals .
- Crystallography : Use high-resolution synchrotron data (≤0.8 Å) for accurate puckering analysis .
- Computational modeling : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
